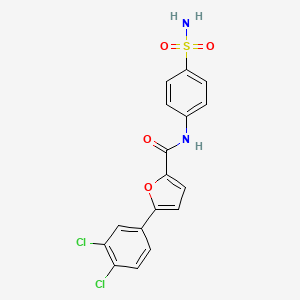amine CAS No. 23690-09-7](/img/structure/B2498625.png)
[3-(9H-carbazol-9-yl)propyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9H-carbazol-9-yl)propylamine: is a chemical compound with the molecular formula C16H18N2 and a molecular weight of 238.33 g/mol It is characterized by the presence of a carbazole moiety linked to a propyl chain, which is further connected to a methylamine group
Mechanism of Action
Target of Action
It is known that carbazole-based compounds are often used as functional charge carrier transporting units .
Mode of Action
It has been suggested that the carbazole heterocycle in the compound facilitates resistive switching when an applied voltage is present .
Biochemical Pathways
It has been shown that carbazole-based compounds can influence resistive switching, which may have downstream effects on various biochemical pathways .
Result of Action
It is known that carbazole-based compounds can facilitate resistive switching, which may have various effects at the molecular and cellular level .
Action Environment
It is known that the properties of carbazole-based compounds can be influenced by the presence of an applied voltage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(9H-carbazol-9-yl)propylamine typically involves the reaction of carbazole with a suitable propylating agent, followed by methylation of the resulting intermediate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction .
Industrial Production Methods: Industrial production methods for 3-(9H-carbazol-9-yl)propylamine may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(9H-carbazol-9-yl)propylamine can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; conditions: presence of a base like triethylamine.
Major Products Formed:
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted carbazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-(9H-carbazol-9-yl)propylamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study the interactions of carbazole derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: In medicine, 3-(9H-carbazol-9-yl)propylamine derivatives have shown potential as therapeutic agents due to their ability to interact with specific biological targets. Research is ongoing to explore their efficacy in treating various diseases .
Industry: Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications in the development of advanced materials .
Comparison with Similar Compounds
Carbazole: A parent compound with a similar core structure but lacking the propyl and methylamine groups.
N-methylcarbazole: Similar to 3-(9H-carbazol-9-yl)propylamine but with a methyl group directly attached to the nitrogen atom of carbazole.
Carbazole-3-propylamine: Similar structure but without the methyl group on the amine.
Uniqueness: 3-(9H-carbazol-9-yl)propylamine is unique due to the presence of both the propyl chain and the methylamine group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler carbazole derivatives .
Properties
IUPAC Name |
3-carbazol-9-yl-N-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-17-11-6-12-18-15-9-4-2-7-13(15)14-8-3-5-10-16(14)18/h2-5,7-10,17H,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDKNYHNTWVPMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
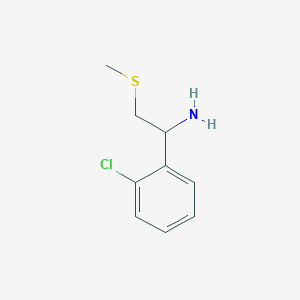
![7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2498543.png)
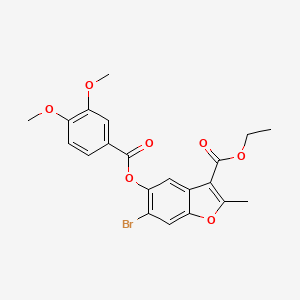
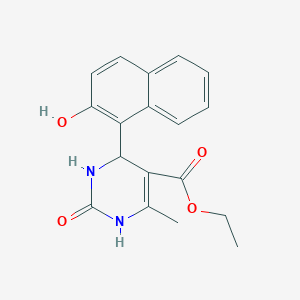
![4-[butyl(methyl)sulfamoyl]-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2498549.png)
![N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2498551.png)
![3-(2-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2498552.png)
![3-[2-oxo-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2498553.png)
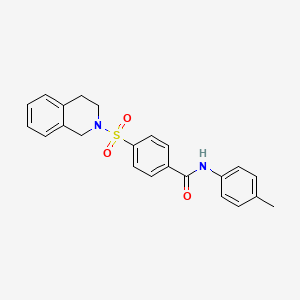


![{2-[2-(4-Methoxy-benzenesulfonyl)-ethyl]-benzoimidazol-1-yl}-acetic acid](/img/structure/B2498560.png)

